
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H12BrFO It features a cyclobutyl ring substituted with a 4-bromo-3-fluorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol typically involves the cyclobutylation of a 4-bromo-3-fluorophenyl precursor followed by the introduction of a methanol group. One common method involves the use of cyclobutyl Grignard reagents reacting with 4-bromo-3-fluorobenzaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the methanol group.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: The major products include (1-(4-Bromo-3-fluorophenyl)cyclobutyl)aldehyde and (1-(4-Bromo-3-fluorophenyl)cyclobutyl)carboxylic acid.
Reduction: The major products include reduced forms of the aromatic ring or the methanol group.
Substitution: The major products include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving cyclobutyl and phenyl groups.
Medicine:
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the cyclobutyl and phenyl groups. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- (1-(4-Bromo-3-chlorophenyl)cyclobutyl)methanol
- (1-(4-Bromo-3-methylphenyl)cyclobutyl)methanol
- (1-(4-Bromo-3-nitrophenyl)cyclobutyl)methanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, methyl, nitro) distinguishes these compounds from (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.
- Reactivity: The different substituents can influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2 |
InChI Key |
YORAZNIZSUJHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
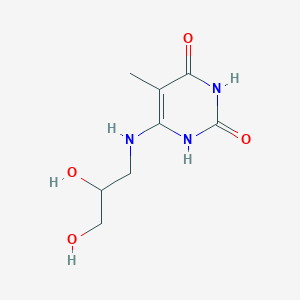
![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
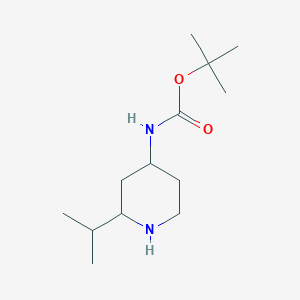
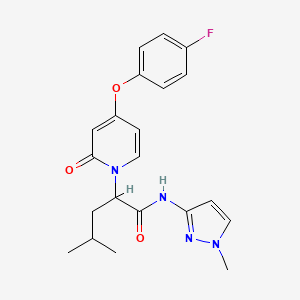
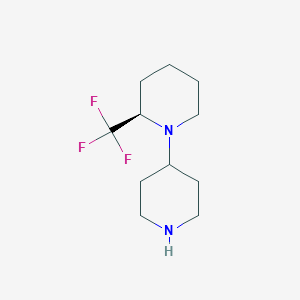
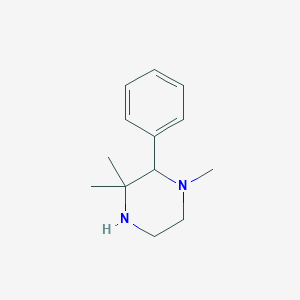
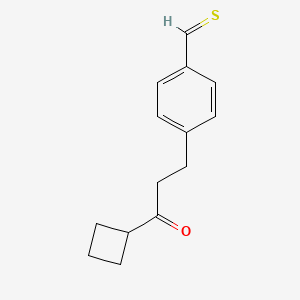
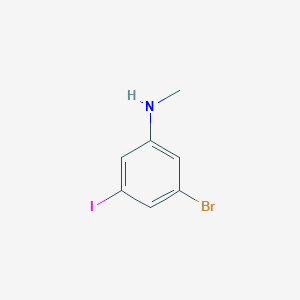
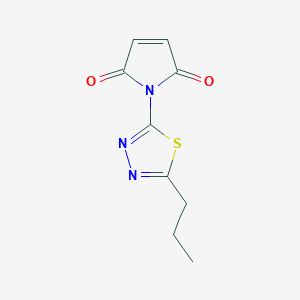
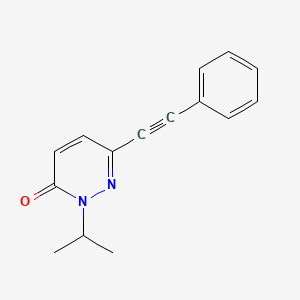
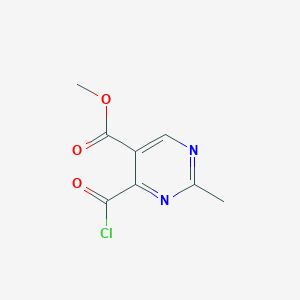
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
